REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8]C(C#N)=[C:4]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:3]=1.[OH-:17].[Na+].Cl.[CH3:20][CH2:21][OH:22]>>[Br:1][C:2]1[CH:9]=[CH:8][C:20]([C:21]([OH:17])=[O:22])=[C:4]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
35.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C#N)C=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
to form a precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 3:1 THF-ethyl ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solids were dried in a vacuum oven at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 128 mmol | |
AMOUNT: MASS | 35.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |